![molecular formula C15H11BrN2O3S B5236063 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. It is also known as BB-94 or Batimastat and belongs to the class of matrix metalloproteinase inhibitors. The compound was first developed in the 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of BB-94 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix and play a crucial role in tissue remodeling and repair. BB-94 binds to the active site of these enzymes and prevents their activity, thereby reducing tissue degradation and promoting tissue repair.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, BB-94 has been shown to inhibit tumor invasion and metastasis by reducing the activity of matrix metalloproteinases. Inflammation can be reduced by inhibiting the activity of certain enzymes and cytokines. In tissue regeneration, BB-94 can promote wound healing and tissue repair by reducing tissue degradation and promoting tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BB-94 in lab experiments is its ability to inhibit the activity of matrix metalloproteinases, which can be useful in studying various biological processes such as tumor invasion, inflammation, and tissue regeneration. However, BB-94 has some limitations, including its potential toxicity and non-specific inhibition of other enzymes. Therefore, careful consideration should be given to the concentration and duration of BB-94 treatment in lab experiments.
Orientations Futures
There are several future directions for the study of BB-94. One potential application is in the treatment of cancer, where BB-94 may be used in combination with other therapies to inhibit tumor invasion and metastasis. In addition, BB-94 may be investigated for its potential use in tissue engineering and regenerative medicine, where it may be used to promote tissue repair and regeneration. Further studies are needed to understand the full potential of BB-94 in these areas and to address its limitations in lab experiments.
Conclusion:
In conclusion, 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid is a synthetic compound that has been widely used in scientific research. Its mechanism of action involves the inhibition of matrix metalloproteinases, which has potential applications in cancer research, inflammation, and tissue regeneration. While BB-94 has several advantages in lab experiments, careful consideration should be given to its potential toxicity and non-specific inhibition of other enzymes. Further studies are needed to fully understand the potential of BB-94 in different fields and to address its limitations.
Méthodes De Synthèse
The synthesis of 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 4-bromobenzoyl chloride with thiourea in the presence of a base such as sodium hydroxide. The resulting product is then treated with 2-aminobenzoic acid to form the final compound. The synthesis process is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
BB-94 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and tissue regeneration. In cancer research, BB-94 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tumor invasion and metastasis. Studies have also shown that BB-94 can reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In addition, BB-94 has been investigated for its potential use in tissue regeneration, particularly in the treatment of skin wounds and ulcers.
Propriétés
IUPAC Name |
2-[(4-bromobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c16-10-7-5-9(6-8-10)13(19)18-15(22)17-12-4-2-1-3-11(12)14(20)21/h1-8H,(H,20,21)(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLQKLQYCXVCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

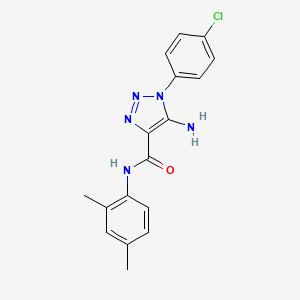
![2-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5235988.png)
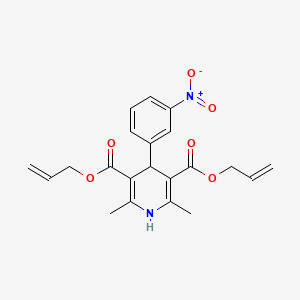
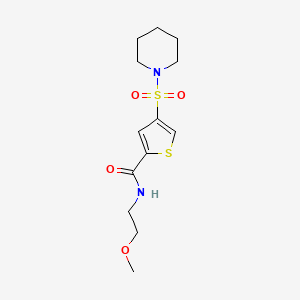
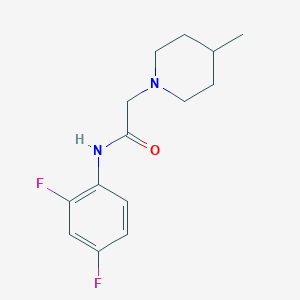
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)

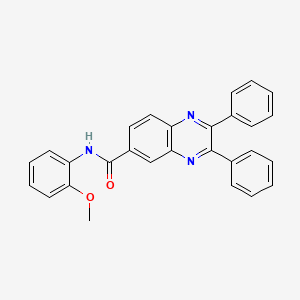
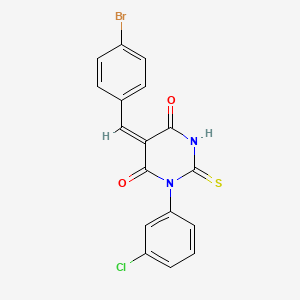
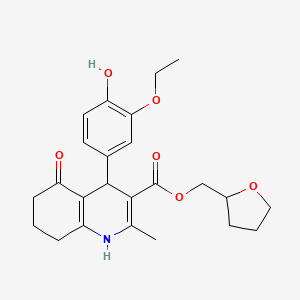

![4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B5236068.png)